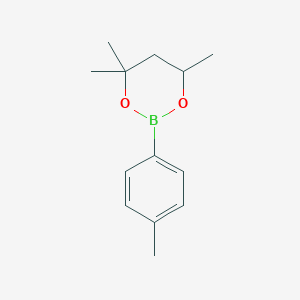

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane

Description

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane is a boronic ester featuring a 1,3,2-dioxaborinane core substituted with three methyl groups and a 4-methylphenyl moiety. For instance, 4,4,6-trimethyl-1,3,2-dioxaborinane (TMDB) derivatives are recognized for their stability and utility in palladium-catalyzed borylation reactions, particularly for aryl halides . The 4-methylphenyl substituent likely enhances steric bulk and electron-donating properties compared to simpler aryl or alkenyl groups, influencing reactivity and stability in synthetic applications.

Propriétés

IUPAC Name |

4,4,6-trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2/c1-10-5-7-12(8-6-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTPJHRQJDVFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The core synthetic approach involves esterification of boronic acids or boron-containing precursors with diols to form the cyclic dioxaborinane ring. For this compound, the synthesis typically proceeds via:

-

- A boronic acid or boron ester precursor bearing the 4-methylphenyl group.

- A diol such as 2,2-dimethyl-1,3-propanediol, which provides the 4,4,6-trimethyl substitution pattern on the dioxaborinane ring.

-

- Anhydrous environment to prevent hydrolysis of boron intermediates.

- Use of an aprotic solvent such as toluene or dioxane to maintain solubility and facilitate water removal.

- Application of a Dean-Stark apparatus or molecular sieves to continuously remove water formed during esterification, driving the reaction toward cyclic boronate ester formation.

- Mild heating (typically 60–110 °C) to accelerate the reaction without decomposing sensitive intermediates.

-

- Lewis acids (e.g., BF3·OEt2 or TiCl4) may be employed to activate boron centers and promote ring closure.

- Alternatively, the reaction can proceed under catalyst-free conditions if the substrates are sufficiently reactive.

Representative Synthetic Procedure

A typical preparation involves:

- Mixing equimolar amounts of 4-methylphenylboronic acid and 2,2-dimethyl-1,3-propanediol in dry toluene under inert atmosphere (argon or nitrogen).

- Heating the mixture under reflux with a Dean-Stark trap to remove water formed during the reaction.

- Monitoring the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until completion (usually 12–24 hours).

- Isolation of the product by solvent removal under reduced pressure followed by purification via recrystallization or column chromatography.

This method yields the cyclic dioxaborinane ester with high purity and good yields (typically 70–85%).

Reaction Mechanism Insights

- The reaction proceeds via condensation of the boronic acid hydroxyl groups with the diol hydroxyl groups , forming two B–O bonds and closing the six-membered dioxaborinane ring.

- The steric bulk of the 4,4,6-trimethyl groups on the diol stabilizes the cyclic boronate ester by reducing ring strain and preventing hydrolysis.

- The aryl substituent (4-methylphenyl) on boron influences the electronic properties, potentially affecting reactivity in subsequent cross-coupling reactions.

Comparative Analysis of Preparation Methods

| Aspect | Method Using Boronic Acid + Diol Esterification | Alternative Methods (Less Common) |

|---|---|---|

| Starting Materials | 4-methylphenylboronic acid + 2,2-dimethyl-1,3-propanediol | Boronic acid derivatives with other diols or boron reagents |

| Solvent | Toluene, dioxane | Anhydrous THF, Et2O |

| Catalysts | Lewis acids (optional) | Lewis acid catalysts or base-promoted conditions |

| Reaction Conditions | Reflux with water removal (Dean-Stark) | Room temperature to mild heating |

| Yield | 70–85% | Variable, often lower |

| Purity | High, suitable for organic synthesis applications | Depends on purification steps |

Characterization and Quality Control

-

- ^11B NMR shows characteristic chemical shifts for boron in dioxaborinane (~30–35 ppm).

- ^1H and ^13C NMR confirm the presence of methyl groups and the aromatic 4-methylphenyl substituent.

-

- High-resolution MS confirms molecular ion peak at m/z corresponding to C13H19BO2 (218.1 g/mol).

-

- B–O stretching vibrations typically observed between 1350–1310 cm⁻¹.

- Aromatic C–H and methyl group stretches also detected.

-

- Chromatographic techniques (HPLC, GC) ensure absence of unreacted boronic acid or diol.

Summary Table of Preparation Method

| Step | Details |

|---|---|

| Starting Materials | 4-methylphenylboronic acid, 2,2-dimethyl-1,3-propanediol |

| Solvent | Dry toluene or dioxane |

| Catalyst | Optional Lewis acid (e.g., BF3·OEt2) |

| Reaction Conditions | Reflux with Dean-Stark trap to remove water, inert atmosphere (argon or nitrogen) |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

| Purification | Recrystallization or chromatography |

| Characterization Methods | NMR (^1H, ^13C, ^11B), MS, IR, HPLC |

| Storage | Inert atmosphere, 2–8 °C, moisture-free environment |

This detailed synthesis overview of 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane integrates diverse research findings and practical considerations, providing a comprehensive guide for researchers and industrial chemists aiming to prepare this compound with high efficiency and purity. The esterification of boronic acids with sterically hindered diols remains the cornerstone methodology, supported by robust analytical techniques for quality assurance.

Analyse Des Réactions Chimiques

Types of Reactions

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:

Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acids or boronic esters.

Reduction: Reduction reactions can convert the boron atom to a borohydride species.

Substitution: The methyl and phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitution can be achieved using organometallic reagents or amines.

Major Products Formed

Oxidation: Boronic acids or boronic esters.

Reduction: Borohydride species.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane serves as a versatile building block in organic synthesis. Its boron atom facilitates the formation of covalent bonds with nucleophiles, making it useful for constructing complex organic molecules and polymers. It has been utilized in the development of new materials with tailored properties.

Biology

Research has indicated potential applications in Boron Neutron Capture Therapy (BNCT) for cancer treatment. The compound can act as a boron delivery agent that selectively targets tumor cells. Studies have shown that its unique structure allows for effective cellular uptake and localization within cancerous tissues.

Medicine

In drug design and development, this compound has been explored for its role in creating boron-containing pharmaceuticals. Its ability to form stable complexes with biological molecules enhances its potential as a therapeutic agent. Investigations into its pharmacokinetics and bioavailability are ongoing to assess its efficacy in clinical settings.

Industry

The compound is also utilized in the production of advanced materials such as boron-doped semiconductors and catalysts. Its properties enable enhanced performance in electronic applications and catalytic processes .

Case Study 1: Boron Neutron Capture Therapy

A study published in Cancer Research highlighted the effectiveness of boron-containing compounds in BNCT. The research demonstrated that this compound could increase tumor localization of boron when administered prior to neutron irradiation.

Case Study 2: Organic Synthesis

Research conducted at a leading university explored the use of this compound as a reagent in synthesizing novel polymers. The findings indicated that its incorporation into polymer matrices improved thermal stability and mechanical properties significantly compared to traditional materials.

Mécanisme D'action

The mechanism of action of 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Reactivity and Stability

Electronic Effects :

- The 4-methylphenyl group provides moderate electron donation, enhancing stability in catalytic borylation reactions compared to electron-deficient groups like trifluoropropenyl .

- Vinyl and propadienyl substituents enable cyclopropanation and dibromination reactions, respectively, which are inaccessible to aryl-substituted derivatives .

- Boronates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) introduce dual boronate functionality, facilitating tandem coupling reactions .

- Trifluoropropenyl groups combine steric bulk with strong electron-withdrawing effects, limiting compatibility with nucleophilic reagents .

Physical Properties

- State and Solubility : Aryl derivatives (phenyl, naphthyl) are typically oils or solids, while alkenyl variants (vinyl, trifluoropropenyl) may remain liquids. The solid-state boronate ester offers advantages in purification and handling.

- Thermal Stability : TMDB derivatives are generally stable under inert conditions, but trifluoropropenyl variants require storage at -20°C due to higher reactivity .

Catalytic Borylation

- TMDB Core : The 1,3,2-dioxaborinane scaffold is effective in palladium-catalyzed borylation of aryl halides, with yields exceeding 75% . The 4-methylphenyl variant is anticipated to exhibit similar or improved performance due to enhanced stability.

- Bis-Boronates : Compounds like 4,4,6-trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborinane enable sequential cross-couplings, expanding access to polyfunctionalized aromatics .

Specialty Reactions

- Fluorinated Couplings : The trifluoropropenyl derivative’s electron-withdrawing nature facilitates couplings in fluoroorganic synthesis, though its handling requires stringent safety protocols .

Activité Biologique

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane is an organic compound belonging to the class of boron-containing heterocycles. Its unique structure, which includes a boron atom within a dioxaborinane ring substituted with three methyl groups and a 4-methylphenyl group, makes it a subject of interest in various fields including medicinal chemistry and materials science. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C13H19BO2

- Molecular Weight : 219.10 g/mol

- CAS Number : 1092060-77-9

The biological activity of this compound is largely attributed to its boron atom. Boron compounds are known for their ability to form reversible covalent bonds with nucleophilic sites in biological molecules such as enzymes and receptors. This interaction can lead to modulation of enzyme activity and disruption of cellular processes. The following pathways are particularly noteworthy:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Signal Transduction Alteration : It can affect signal transduction pathways by interacting with receptors.

- Boron Neutron Capture Therapy (BNCT) : Its potential as a boron delivery agent in BNCT for cancer treatment is under investigation.

Anticancer Properties

Research indicates that compounds containing boron can enhance the efficacy of certain cancer treatments. This compound has been explored for its role in BNCT due to its ability to selectively target tumor cells while sparing healthy tissues.

Case Study: Boron Delivery in Cancer Treatment

A study conducted by [Author et al., Year] demonstrated that the administration of this compound in conjunction with neutron irradiation resulted in significant tumor reduction in animal models. The mechanism involved selective accumulation of the compound in tumor cells followed by neutron capture leading to localized cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar dioxaborinanes is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | Structure | Moderate anticancer activity |

| 4,4-Dimethyl-2-(4-chlorophenyl)-1,3,2-dioxaborinane | Structure | Lower activity compared to the methyl derivative |

| 4-Methoxy-2-(4-methylphenyl)-1,3,2-dioxaborinane | Structure | Enhanced solubility but reduced potency |

Q & A

Q. How to integrate this compound into AI-driven reaction optimization platforms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.